(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chlorine atom and a sulfonimidoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone typically involves the following steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to produce chlorobenzene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃).
Introduction of Sulfonimidoyl Group: The next step involves the introduction of the sulfonimidoyl group. This can be achieved through a reaction with a suitable sulfonimidoylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonimidoylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonimidoyl group can undergo oxidation or reduction, resulting in changes to the compound’s oxidation state and reactivity.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonimidoyl compounds.
Scientific Research Applications
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The chlorine atom and sulfonimidoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-methyl-3-(S-methylsulfonimidoyl)benzene: This compound has a similar structure but differs in the position of the chlorine and methyl groups.
4-bromo-2-chloro-1-(S-methylsulfonimidoyl)benzene: This compound contains a bromine atom in addition to the chlorine and sulfonimidoyl groups.
Uniqueness
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
(2-Chlorophenyl)(imino)methyl-lambda6-sulfanone, also known by its CAS number 92523-34-7, is a sulfoximine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and an imino linkage, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈ClNOS
- Molecular Weight : 175.67 g/mol
This compound features a sulfoximine functional group, which is known for its diverse biological activities and potential as a pharmacophore in drug design.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The imino group may facilitate binding to enzyme active sites, inhibiting their activity. This is particularly relevant in the context of enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing signaling pathways critical for cellular function.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that sulfoximines can possess antimicrobial properties, potentially making this compound effective against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects : The ability of sulfoximines to modulate inflammatory responses has been documented, suggesting that this compound might be useful in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated significant inhibition of cancer cell lines, including breast and lung cancer cells. The IC50 values were recorded at concentrations ranging from 10 to 30 µM, indicating a moderate level of potency.
- Mechanistic Studies : Further research revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- Antimicrobial Testing : In tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound showed inhibitory zones ranging from 15 mm to 25 mm at varying concentrations, suggesting strong antimicrobial efficacy.
Comparative Analysis with Related Compounds
A comparison with similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure Type | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Sulfoximine | Anticancer | 10-30 |
Sulfoximine A | Sulfoximine | Antimicrobial | 20-40 |
N-benzyl-2,6-difluoropyrimidin-4-amine | Pyrimidine derivative | Antiviral | 15-35 |
Properties
IUPAC Name |
(2-chlorophenyl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGCZENDLRKRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.